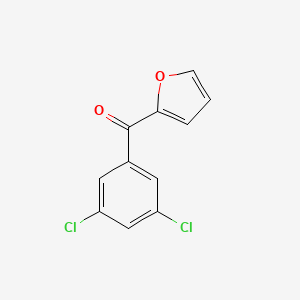

2-(3,5-Dichlorobenzoyl)furan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dichlorobenzoyl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen atom and four carbon atoms. This compound is characterized by the presence of a 3,5-dichlorobenzoyl group attached to the furan ring. Furans and their derivatives have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorobenzoyl)furan typically involves the reaction of 3,5-dichlorobenzoyl chloride with furan in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,5-Dichlorobenzoyl)furan undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The furan ring, being electron-rich, readily participates in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nitration: Acetyl nitrate at low temperatures.

Sulfonation: Sulfur trioxide-pyridine complex at room temperature.

Halogenation: Bromine or chlorine in solvents like dichloromethane at low temperatures.

Major Products:

Nitration: Nitro derivatives of this compound.

Sulfonation: Sulfonated derivatives.

Halogenation: Mono- or poly-halogenated furans.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(3,5-Dichlorobenzoyl)furan serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized to create derivatives that exhibit improved biological activities or chemical reactivity. For instance, it has been used in synthesizing novel pyrazole derivatives that demonstrate significant antimicrobial and anticancer properties .

Antimicrobial and Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in combating drug-resistant microbial strains and cancer cell lines. For example, one study synthesized a series of compounds derived from this compound that exhibited notable inhibitory effects against various bacterial strains and demonstrated cytotoxicity against tumor cell lines .

Drug Development

The unique chemical structure of this compound has attracted attention for its potential in drug development. Its ability to interact with biological targets suggests that it may lead to the discovery of new therapeutic agents. The compound's derivatives have been investigated for their efficacy against viral infections and other diseases .

Case Study 1: Antimicrobial Screening

A series of compounds synthesized from this compound were screened for antimicrobial activity against gram-positive and gram-negative bacteria as well as fungi. The study found that certain fluorinated derivatives exhibited enhanced inhibition compared to non-fluorinated counterparts. Notably, one derivative demonstrated significant activity with an IC50 value ranging from 0.32 to 0.95 µM against selected cancer cell lines .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments revealed that derivatives of this compound showed low cytotoxicity in mammalian cell lines (e.g., Vero and MDCK cells), with CC50 values exceeding 100 µM. This indicates a favorable safety profile for further pharmacological exploration .

Summary of Findings

The applications of this compound span various scientific domains:

- Organic Chemistry : Serves as an intermediate for synthesizing complex molecules.

- Biological Research : Exhibits antimicrobial and anticancer properties through its derivatives.

- Pharmaceutical Development : Promises potential therapeutic applications due to its unique reactivity.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dichlorobenzoyl)furan involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, leading to various biochemical effects. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, its ability to undergo electrophilic aromatic substitution reactions makes it a versatile compound in modifying biological molecules .

Comparación Con Compuestos Similares

3,5-Dichlorobenzoyl chloride: A precursor in the synthesis of 2-(3,5-Dichlorobenzoyl)furan.

2,5-Dichlorobenzoyl furan: Another dichlorinated furan derivative with similar reactivity.

2-(3,5-Dichlorobenzoyl)thiophene: A sulfur analog of this compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzoyl group and the presence of the furan ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

2-(3,5-Dichlorobenzoyl)furan is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring substituted with a 3,5-dichlorobenzoyl group. This structure is significant as it influences the compound's interactions with biological targets.

- Molecular Formula : C11H7Cl2O

- Molecular Weight : 242.08 g/mol

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit concentration-dependent antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These effects are often mediated through the induction of apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer progression and metabolism, although detailed studies on this aspect are still needed.

Anticancer Activity

A review of benzo[b]furan derivatives indicates that compounds with similar structural motifs can exhibit significant anticancer properties. For instance:

- Case Study : A series of benzo[b]furan derivatives demonstrated GI50 values in the low micromolar range against HeLa and MCF-7 cell lines. The introduction of methyl substituents on these derivatives often enhanced their antiproliferative activity .

Antimicrobial Activity

Research has indicated that furan derivatives possess antimicrobial properties:

- Broad-Spectrum Activity : Some aryl furan derivatives have shown considerable activity against both gram-negative and gram-positive bacteria, suggesting that this compound may also exhibit similar broad-spectrum antimicrobial effects .

Comparative Analysis

The table below summarizes the biological activities of various benzo[b]furan derivatives compared to this compound.

| Compound | Activity Type | Cell Lines Tested | GI50 (µM) |

|---|---|---|---|

| This compound | Antiproliferative | HeLa, MCF-7 | TBD |

| 7-Hydroxy-6-methoxy... | Anticancer | HeLa | Low micromolar |

| Ailanthoidol | Antitumor | HepG2 | TBD |

| Other benzo[b]furans | Antimicrobial | Various bacterial strains | TBD |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Exploring the specific pathways through which this compound exerts its effects on cancer cells and microbial organisms.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity to optimize therapeutic potential.

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKXFWQRXRTYND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.